N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N,6-BIS(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N,6-BIS(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
N,6-BIS(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of key enzymes and pathways. For instance, it inhibits PARP-1, an enzyme involved in DNA repair, leading to increased DNA damage and apoptosis in cancer cells . It also targets EGFR, a receptor involved in cell proliferation, thereby inhibiting cancer cell growth . The molecular targets and pathways involved include the upregulation of pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of anti-apoptotic genes like Bcl2 .
Comparison with Similar Compounds
Similar compounds to N,6-BIS(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
What sets N,6-BIS(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its specific substitution pattern and the presence of the carboxamide functionality, which enhances its biological activity and makes it a more potent anticancer agent .
Properties
Molecular Formula |
C24H29N5OS |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H29N5OS/c1-4-7-20-26-27-24-29(20)28-21(18-12-8-16(5-2)9-13-18)22(31-24)23(30)25-19-14-10-17(6-3)11-15-19/h8-15,21-22,28H,4-7H2,1-3H3,(H,25,30) |
InChI Key |
UUYXOBVSMSUVQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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